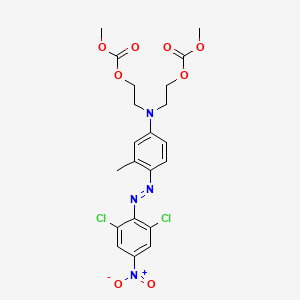
2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)-3-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)-3-oxo-, methyl ester is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as oxo, azo, and ester groups
Méthodes De Préparation
The synthesis of 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)-3-oxo-, methyl ester typically involves multiple steps, starting with the preparation of the azo compound. The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid, followed by coupling with another aromatic compound. The esterification process involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and acids or bases to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)-3-oxo-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts color to the compounds.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The azo group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biological pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or industrial applications.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-(4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)-3-oxo-, methyl ester is unique due to its combination of functional groups and structural complexity. Similar compounds include other azo dyes and esters, which may have different substituents on the aromatic rings or variations in the ester group. The presence of the dichloro and nitro groups in this compound can influence its reactivity and applications, making it distinct from other related compounds.
Propriétés
Numéro CAS |
73003-64-2 |
|---|---|
Formule moléculaire |
C21H22Cl2N4O8 |
Poids moléculaire |
529.3 g/mol |
Nom IUPAC |
2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-methoxycarbonyloxyethyl)-3-methylanilino]ethyl methyl carbonate |
InChI |
InChI=1S/C21H22Cl2N4O8/c1-13-10-14(26(6-8-34-20(28)32-2)7-9-35-21(29)33-3)4-5-18(13)24-25-19-16(22)11-15(27(30)31)12-17(19)23/h4-5,10-12H,6-9H2,1-3H3 |
Clé InChI |
QDGGBOJNWZLJBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCOC(=O)OC)CCOC(=O)OC)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


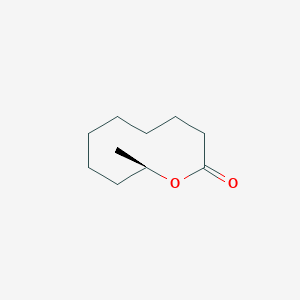
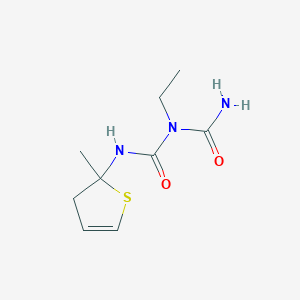

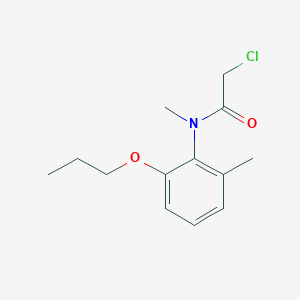

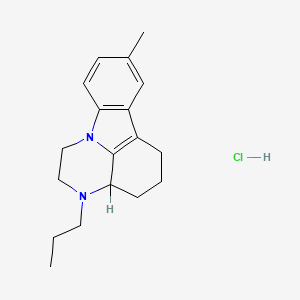
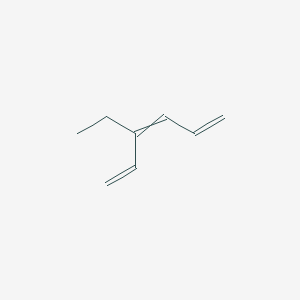
![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)
![Podophyllotoxin-anisyliden-glucosid [German]](/img/structure/B14450628.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
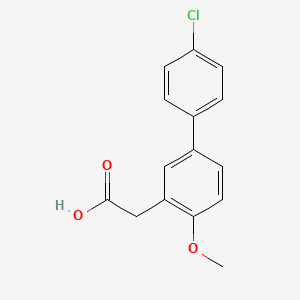
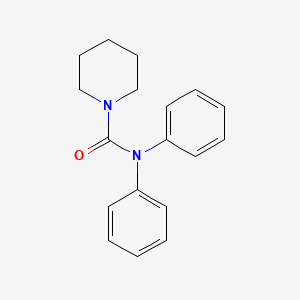
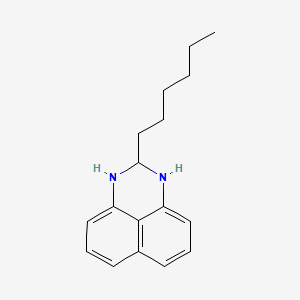
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
